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A Technical Guide to Mal-PEG2-acid for Advanced Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Mal-PEG2-acid**, a heterobifunctional crosslinker pivotal in bioconjugation and drug delivery research. This document details commercially available sources, key technical specifications, and explicit experimental protocols for its application. Furthermore, it presents visual workflows and reaction mechanisms to facilitate a deeper understanding of its utility in advanced scientific endeavors.

Introduction to Mal-PEG2-acid

Mal-PEG2-acid, with the chemical name 3-[2-[2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid, is a versatile crosslinking reagent. It features a maleimide group at one end and a carboxylic acid group at the other, separated by a two-unit polyethylene glycol (PEG) spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. [1][2] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine residues, forming a stable amide bond.[1] The hydrophilic PEG spacer enhances the solubility of the molecule and its conjugates in aqueous solutions, reduces steric hindrance, and can improve the biocompatibility and pharmacokinetic properties of the final bioconjugate. [3][4] These characteristics make Mal-PEG2-acid an invaluable tool in the development of antibody-drug conjugates (ADCs), protein labeling, and targeted drug delivery systems.



Commercial Suppliers and Product Specifications

A variety of commercial suppliers offer **Mal-PEG2-acid** for research purposes. The following table summarizes the product specifications from a selection of these vendors to aid in the selection of the most suitable product for your research needs.

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Condition s
Precise PEG	AG-2602	1374666- 32-6	C11H15N O6	257.24	> 96%	-20°C
DC Chemicals	DC28649	1374666- 32-6	C11H15N O6	257.24	Not Specified	-20°C for 2 years (Powder)
Chem- Impex	29153	1374666- 32-6	C11H15N O6	257.24	≥ 98% (HPLC)	≤ -10°C
JenKem Technology	Not Specified	Not Specified	Not Specified	Not Specified	≥95% Substitutio n	Not Specified
MedKoo Bioscience s	572850	1374666- 32-6	C11H15N O6	257.24	>95%	0 - 4°C (short term), -20°C (long term)
BroadPhar m	Not Specified	1374666- 32-6	Not Specified	Not Specified	Not Specified	Not Specified
Conju- Probe	Not Specified	756525- 98-1	C14H20N2 O7	328.32	>95%	0-10°C

Experimental Protocols

The utility of **Mal-PEG2-acid** lies in its ability to link two different molecules through its reactive ends. Below are detailed protocols for the two key conjugation reactions.



Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of **Mal-PEG2-acid** to a protein or peptide containing free sulfhydryl groups.

Materials:

- Thiol-containing protein/peptide
- Mal-PEG2-acid
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.
- Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP).
- Anhydrous DMSO or DMF
- Quenching solution (optional): β-mercaptoethanol or cysteine
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Thiol-containing Molecule:
 - Dissolve the protein or peptide to be labeled in degassed conjugation buffer at a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP. Incubate for 20-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide compound.
- Preparation of Mal-PEG2-acid Solution:
 - Prepare a 10 mM stock solution of Mal-PEG2-acid in anhydrous DMSO or DMF.
- Conjugation Reaction:



- Add a 10-20x molar excess of the Mal-PEG2-acid solution to the thiol-containing molecule solution while gently stirring.
- Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quenching (Optional):
 - To stop the reaction and cap any unreacted maleimide groups, a quenching solution can be added.
- Purification:
 - Purify the conjugate to remove unreacted Mal-PEG2-acid and other byproducts using an appropriate method such as size-exclusion chromatography (e.g., Sephadex column), dialysis, or HPLC.

Protocol 2: Carboxylic Acid-Amine Conjugation (via EDC/NHS chemistry)

This protocol details the activation of the carboxylic acid group of the **Mal-PEG2-acid** conjugate and its subsequent reaction with a primary amine-containing molecule.

Materials:

- Mal-PEG2-acid conjugate with a free carboxylic acid
- · Amine-containing molecule
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.
- Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.2-7.5.
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS



- Quenching Solution: 1 M Ethanolamine or Hydroxylamine, pH 8.5
- Purification column

Procedure:

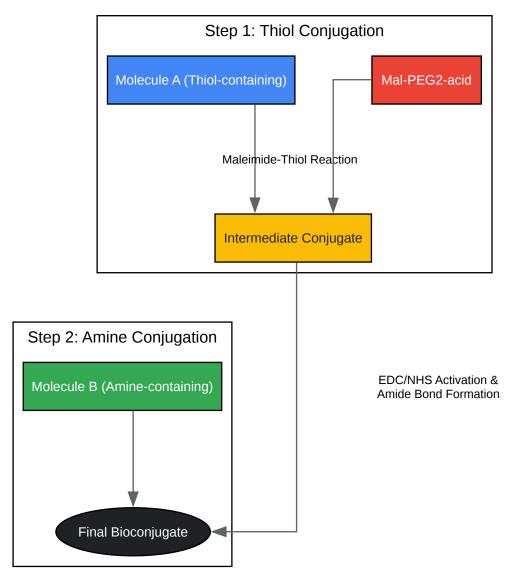
- Activation of Carboxylic Acid:
 - Dissolve the Mal-PEG2-acid conjugate in the Activation Buffer.
 - Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A common starting concentration is 2 mM EDC and 5 mM NHS.
 - Add the EDC and NHS solutions to the Mal-PEG2-acid conjugate solution.
 - Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
- · Coupling to Amine-containing Molecule:
 - Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated conjugate solution. The pH of the reaction mixture should be raised to 7.2-7.5 for efficient coupling.
 - Allow the reaction to proceed for 2 hours at room temperature.
- · Quenching:
 - Add the Quenching Solution to stop the reaction and hydrolyze any unreacted NHS esters.
- Purification:
 - Purify the final bioconjugate using an appropriate chromatography method to remove unreacted molecules and byproducts.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving **Mal-PEG2-acid**.



General Workflow for Bioconjugation using Mal-PEG2-acid

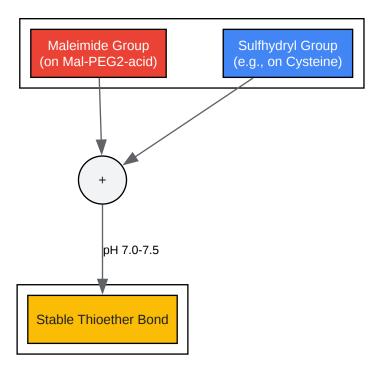


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Caption: General workflow for creating a bioconjugate using Mal-PEG2-acid.



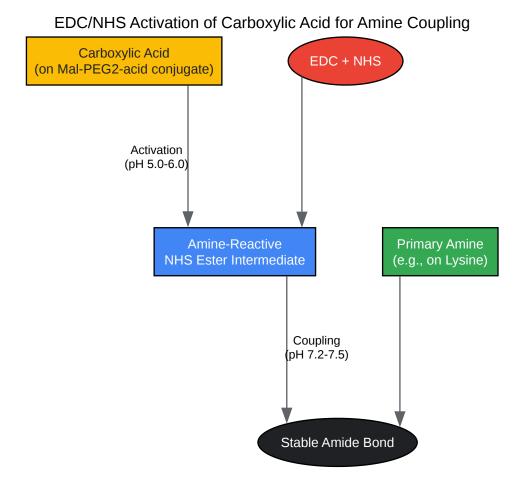
Maleimide-Thiol Reaction Mechanism



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Caption: The reaction between a maleimide and a thiol group.





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Caption: The two-step process of activating a carboxylic acid and coupling it to an amine.

Conclusion

Mal-PEG2-acid is a powerful and versatile tool for researchers in the fields of bioconjugation, drug delivery, and diagnostics. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the precise and efficient linking of a wide range of biomolecules. By understanding the available commercial sources, product specifications, and detailed experimental protocols, researchers can effectively integrate Mal-PEG2-acid into their workflows to advance their scientific discoveries. The provided diagrams offer a clear visual representation of the key chemical reactions and workflows, further enabling the successful application of this important crosslinker.



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